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Compound of Interest

Compound Name: Amphotericin B trihydrate

Cat. No.: B15563636

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amphotericin B
trihydrate as a selection agent in Saccharomyces cerevisiae for genetic experiments. This

document details its mechanism of action, effective concentrations, and protocols for its

application in selecting transformed yeast strains.

Introduction
Amphotericin B is a polyene macrolide antibiotic produced by Streptomyces nodosus. Its potent

antifungal activity makes it a valuable tool in yeast genetics, particularly as a selectable marker

when coupled with a corresponding resistance gene. Transformation of yeast with a plasmid

conferring Amphotericin B resistance allows for the selection of successful transformants on

media containing this antifungal agent.

Mechanism of Action
Amphotericin B's primary mode of action is its interaction with ergosterol, the principal sterol in

the fungal cell membrane. This binding leads to the formation of pores or channels in the

membrane, disrupting its integrity and causing the leakage of monovalent ions such as K+,
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Na+, H+, and Cl−.[1] This leakage leads to depolarization of the membrane and ultimately, cell

death.[2] A secondary mechanism involves the induction of oxidative stress through the

production of reactive oxygen species (ROS), which contributes to cellular damage.[1] At lower

concentrations, Amphotericin B can induce apoptosis, while at higher concentrations, it leads to

necrosis.[3]

Resistance Mechanisms in Saccharomyces
cerevisiae
While resistance to Amphotericin B is relatively rare, specific genes have been identified in S.

cerevisiae that, when overexpressed, can confer resistance. These genes are ideal candidates

for use as selectable markers in yeast transformation experiments. Notable resistance genes

include:

PDR16: A gene encoding a phosphatidylinositol transfer protein.

PMP3: A gene encoding a small plasma membrane proteolipid.[4]

Introducing these genes on a plasmid vector allows for the positive selection of transformed

yeast on media containing Amphotericin B.

Quantitative Data for Amphotericin B against
Saccharomyces cerevisiae
The following tables summarize the minimum inhibitory concentrations (MICs) and kill curve

data for Amphotericin B against S. cerevisiae. These values can serve as a starting point for

determining the optimal selection concentration.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphotericin B against Saccharomyces

cerevisiae
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Strain(s)
MIC Range
(µg/mL)

MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)

55 Clinical

Isolates
≤0.03 - 1 Not Reported Not Reported [5]

32 Clinical

Isolates
≤0.02 (MIC90) Not Reported ≤0.02 [6]

Multiple Strains 0.5 - 1 Not Reported Not Reported [7]

3 Strains Not Reported Not Reported Not Reported [8]

Table 2: Kill Curve Data for Saccharomyces cerevisiae (Strain BY4742) Exposed to

Amphotericin B

Concentration
(µg/mL)

Time (hours)
Percent Viability
(%)

Reference(s)

1.0 1 80 [9]

1.0 2 ~60 [9]

1.0 3 ~40 [9]

2.0 1 4 [9]

2.0 2 <4 [9]

2.0 3 <4 [9]

Experimental Protocols
Protocol 1: Determination of Optimal Amphotericin B
Concentration for Selection
Before performing transformations, it is crucial to determine the minimum concentration of

Amphotericin B that effectively kills the parental yeast strain.

Materials:
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Saccharomyces cerevisiae parental strain

YPD agar plates

Amphotericin B trihydrate stock solution (e.g., 1 mg/mL in DMSO)

Sterile water or YPD broth

Procedure:

Prepare a series of YPD agar plates containing a range of Amphotericin B concentrations

(e.g., 0.1, 0.2, 0.4, 0.8, 1.0, 1.5, 2.0 µg/mL).

Grow an overnight culture of the parental yeast strain in YPD broth.

Prepare serial dilutions of the yeast culture (e.g., 10⁻², 10⁻³, 10⁻⁴).

Spot 10 µL of each dilution onto the Amphotericin B-containing plates and a control YPD

plate without the antibiotic.

Incubate the plates at 30°C for 2-3 days.

The optimal concentration for selection is the lowest concentration that completely inhibits

the growth of the parental strain.

Protocol 2: Yeast Transformation and Selection with
Amphotericin B
This protocol describes the transformation of S. cerevisiae using the Lithium Acetate

(LiAc)/Single-Stranded Carrier DNA (ssDNA)/Polyethylene Glycol (PEG) method, followed by

selection on Amphotericin B-containing media. This protocol assumes the use of a plasmid

carrying an Amphotericin B resistance gene (e.g., PDR16 or PMP3).

Materials:

Saccharomyces cerevisiae parental strain

YPD medium
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Plasmid DNA with Amphotericin B resistance marker

Single-stranded carrier DNA (e.g., salmon sperm DNA)

1 M Lithium Acetate (LiAc)

50% (w/v) Polyethylene Glycol (PEG 3350)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Sterile water

YPD agar plates containing the predetermined optimal concentration of Amphotericin B

Procedure:

Preparation of Competent Cells:

Inoculate 5 mL of YPD with the parental yeast strain and grow overnight at 30°C with

shaking.

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and

grow to an OD₆₀₀ of 0.6-0.8.

Harvest the cells by centrifugation at 3000 x g for 5 minutes.

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.

Pellet the cells and resuspend in 100 mM LiAc to a final volume that gives a concentration

of 1-2 x 10⁹ cells/mL.

Transformation:

For each transformation, mix the following in a microfuge tube:

~100 ng of plasmid DNA
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10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)

100 µL of competent yeast cells

Add 600 µL of sterile 40% PEG 3350 in 100 mM LiAc/1x TE buffer.

Vortex thoroughly to mix.

Incubate at 30°C for 30 minutes with shaking.

Heat shock at 42°C for 15-25 minutes.

Recovery and Plating:

Pellet the cells by centrifugation at 8000 x g for 1 minute.

Remove the supernatant and resuspend the cell pellet in 1 mL of YPD medium.

Incubate at 30°C for 2-3 hours to allow for the expression of the resistance gene.

Plate 100-200 µL of the cell suspension onto YPD agar plates containing the optimal

selection concentration of Amphotericin B.

Also, plate a small aliquot onto a non-selective YPD plate to calculate transformation

efficiency.

As a negative control, plate untransformed cells on the Amphotericin B plates to ensure

the selection is effective.

Incubation and Analysis:

Incubate the plates at 30°C for 3-5 days.

Colonies that grow on the Amphotericin B-containing plates are putative transformants.

These colonies can then be picked and further analyzed to confirm the presence of the

plasmid.
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Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action of Amphotericin B in Yeast
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Amphotericin B Induced Cell Death Pathway
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Yeast Transformation and Selection Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23416050/
https://pubmed.ncbi.nlm.nih.gov/23416050/
https://journals.asm.org/doi/10.1128/aac.00575-15
https://www.pnas.org/doi/10.1073/pnas.2332326100
https://pmc.ncbi.nlm.nih.gov/articles/PMC6709451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6709451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6709451/
https://pubmed.ncbi.nlm.nih.gov/38535591/
https://pubmed.ncbi.nlm.nih.gov/38535591/
https://pubmed.ncbi.nlm.nih.gov/9407218/
https://pubmed.ncbi.nlm.nih.gov/9407218/
https://www.researchgate.net/figure/Saccharomyces-cerevisiae-antifungal-susceptibilities-in-studies-in-which-110-isolates_tbl1_7499811
https://pubmed.ncbi.nlm.nih.gov/30765275/
https://pubmed.ncbi.nlm.nih.gov/30765275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4036090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4036090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4036090/
https://www.benchchem.com/product/b15563636/docs#application-notes-amphotericin-b-trihydrate-for-selection-in-yeast-genetics
https://www.benchchem.com/product/b15563636/docs#application-notes-amphotericin-b-trihydrate-for-selection-in-yeast-genetics
https://www.benchchem.com/product/b15563636/docs#application-notes-amphotericin-b-trihydrate-for-selection-in-yeast-genetics
https://www.benchchem.com/product/b15563636/docs#application-notes-amphotericin-b-trihydrate-for-selection-in-yeast-genetics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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